JC-171

NLRP3 inflammasome IL-1β inhibition in vitro pharmacology

Researchers studying NLRP3-driven neuroinflammation often face a critical tool gap: most NLRP3 inhibitors lack sufficient blood-brain barrier (BBB) penetration for reliable CNS target engagement. JC-171 is a hydroxyl-sulfonamide NLRP3 inhibitor that directly addresses this limitation. - Proven BBB penetration: delays progression and reduces severity in the EAE mouse model of multiple sclerosis. - Selective NLRP3 inhibition (IC50 8.45 μM) without affecting AIM2 or NLRC4 inflammasomes. - Binds a distinct NACHT domain site; disrupts NLRP3-ASC interaction without inhibiting ATPase activity - ideal for mechanistic studies alongside ATP-competitive controls. Supplied with rigorous quality documentation. Bulk quantities available upon request.

Molecular Formula C16H17ClN2O5S
Molecular Weight 384.8 g/mol
Cat. No. B8117439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJC-171
Molecular FormulaC16H17ClN2O5S
Molecular Weight384.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NO
InChIInChI=1S/C16H17ClN2O5S/c1-24-15-7-4-12(17)10-14(15)16(20)18-9-8-11-2-5-13(6-3-11)25(22,23)19-21/h2-7,10,19,21H,8-9H2,1H3,(H,18,20)
InChIKeyKQRQPMUPYDOTCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JC-171 NLRP3 Inflammasome Inhibitor for Immunology and Neuroinflammation Research


JC-171 (CAS 2112809-98-8) is a hydroxyl-sulfonamide analogue that acts as a selective small-molecule inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome [1]. It dose-dependently inhibits LPS/ATP-induced interleukin-1β (IL-1β) release from J774A.1 macrophages with an IC50 of 8.45 ± 1.56 μM [1]. The compound has demonstrated in vivo biological activity, delaying progression and reducing severity in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis [1].

Why JC-171 Cannot Be Substituted by Other NLRP3 Inhibitors


While multiple NLRP3 inflammasome inhibitors are commercially available, their physicochemical properties, binding mechanisms, and blood-brain barrier (BBB) penetration profiles differ substantially. JC-171 belongs to a hydroxyl-sulfonamide chemotype that binds to a distinct site on the NLRP3 NACHT domain—separate from the ATP-binding pocket targeted by ATP-competitive inhibitors like CY-09 [1]. Unlike MCC950, a urea-based inhibitor, JC-171 exhibits superior BBB penetration, a critical requirement for central nervous system (CNS) applications [1]. These mechanistic and pharmacokinetic differences mean that substituting JC-171 with another NLRP3 inhibitor may yield divergent experimental outcomes, particularly in neuroinflammation models.

JC-171 Quantitative Differentiation Evidence: Comparator-Based Analysis


In Vitro Potency and Selectivity Profile of JC-171 vs. MCC950

JC-171 inhibits LPS/ATP-induced IL-1β release from J774A.1 macrophages with an IC50 of 8.45 ± 1.56 μM, while the well-known NLRP3 inhibitor MCC950 exhibits an IC50 of approximately 7.5 nM in mouse bone marrow-derived macrophages (BMDMs) [1]. Despite the 1000-fold difference in potency, JC-171's value lies in its distinct binding mechanism and superior CNS penetration. It selectively inhibits the NLRP3 inflammasome without affecting AIM2 or NLRC4 inflammasomes, as demonstrated in primary macrophages [1].

NLRP3 inflammasome IL-1β inhibition in vitro pharmacology

Distinct Binding Mechanism of JC-171: Non-ATP-Competitive NLRP3 Inhibition

JC-171 directly binds to the NLRP3 NACHT domain at a site distinct from the ATP-binding pocket, as evidenced by immunoprecipitation and docking studies [1]. This contrasts with ATP-competitive inhibitors like CY-09, which bind to the ATP-binding motif and inhibit NLRP3 ATPase activity . JC-171 does not interfere with ATPase activity, suggesting a unique allosteric mechanism that disrupts NLRP3-ASC interaction without competing with ATP [1].

NLRP3 NACHT domain ATPase-independent inhibition mechanism of action

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model

JC-171 administered at 10 mg/kg intraperitoneally (i.p.) every other day, starting when clinical scores reached 1, significantly suppressed EAE progression compared to vehicle-treated mice [1]. In a separate cross-study comparison, MCC950 at the same dose (10 mg/kg i.p.) was also effective in EAE models [2]. However, JC-171's superior BBB penetration provides a pharmacokinetic advantage for CNS exposure [1], which may translate to enhanced in vivo efficacy in neuroinflammatory conditions.

multiple sclerosis EAE model in vivo pharmacology neuroinflammation

Blood-Brain Barrier Penetration Advantage of JC-171 Over MCC950

LC-MS studies confirmed that JC-171 exhibits superior blood-brain barrier (BBB) penetration compared to MCC950 [1]. While MCC950, a urea-based NLRP3 inhibitor, has limited CNS exposure, JC-171 was designed to enhance brain penetration, making it a preferred tool compound for studying NLRP3 inflammasome biology in the central nervous system [1].

blood-brain barrier CNS penetration pharmacokinetics neuroinflammation

JC-171 Recommended Research Applications Based on Verified Evidence


Neuroinflammation and Multiple Sclerosis Research

JC-171 is validated in the EAE mouse model of multiple sclerosis, where it delays disease onset and reduces severity in both prophylactic and therapeutic settings [1]. Its superior BBB penetration makes it particularly suitable for studying NLRP3-driven neuroinflammation in the CNS.

Mechanistic Studies of NLRP3 Inflammasome Assembly

With its unique binding site on the NACHT domain—distinct from the ATP-binding pocket—JC-171 disrupts NLRP3-ASC interaction without inhibiting ATPase activity [1]. This makes it an ideal tool for dissecting NLRP3 activation pathways and for comparing with ATP-competitive inhibitors like CY-09.

Comparative Pharmacology of NLRP3 Inhibitors with CNS Penetration Requirements

When designing studies that require brain exposure, JC-171 offers a demonstrable BBB penetration advantage over MCC950 [1]. It can serve as a benchmark compound for evaluating new CNS-penetrant NLRP3 inhibitors.

In Vitro Selectivity Profiling for Inflammasome Pathways

JC-171 selectively inhibits NLRP3 inflammasome activation without affecting AIM2 or NLRC4 inflammasomes [1]. This selectivity profile is essential for experiments aiming to attribute observed effects specifically to NLRP3 inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for JC-171

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.